molecular formula C10H9NO B8653296 3-(1-hydroxy-2-propen-1-yl)Benzonitrile

3-(1-hydroxy-2-propen-1-yl)Benzonitrile

Cat. No.: B8653296
M. Wt: 159.18 g/mol
InChI Key: HOWPYAYKBZTZCR-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2-propen-1-yl)Benzonitrile is a benzonitrile derivative characterized by a hydroxyl-substituted propenyl chain at the meta position of the aromatic ring. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. The compound features a nitrile group (–C≡N) and a hydroxyl (–OH) group on the allylic carbon of the propenyl chain, which confers unique reactivity and polarity.

Key structural attributes:

  • Benzonitrile core: Provides stability and facilitates electrophilic substitution.
  • 1-Hydroxy-2-propen-1-yl substituent: Enhances solubility in polar solvents and enables hydrogen bonding.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-(1-hydroxyprop-2-enyl)benzonitrile

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h2-6,10,12H,1H2

InChI Key

HOWPYAYKBZTZCR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC(=C1)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-3-(prop-1-en-2-yl)Benzonitrile (CAS: 126403-78-9)

  • Molecular Formula : C₁₀H₁₀N₂
  • Key Differences: Substitution pattern: Amino (–NH₂) group at the ortho position and a propenyl group at the meta position. Reactivity: The amino group increases basicity and nucleophilicity, making this compound more reactive in alkylation or acylation reactions compared to the hydroxyl-propenyl analog. Applications: Likely used in pharmaceutical intermediates due to its bifunctional (amino and nitrile) groups .

3-(3-Oxo-3-phenyl-1-propenyl)Benzonitrile (CAS: 22966-10-5)

  • Molecular Formula: C₁₆H₁₁NO
  • Key Differences :
    • Substituent: A ketone (–C=O) and phenyl group on the propenyl chain.
    • Physical Properties: Higher molecular weight (233.26 g/mol ) and reduced polarity compared to the hydroxyl-propenyl analog.
    • Applications: Used as a pharmaceutical intermediate, particularly in synthesis involving conjugate additions due to the α,β-unsaturated ketone moiety .

(R)-3-(1-Amino-2-hydroxyethyl)Benzonitrile Hydrochloride (CAS: 1245623-77-1)

  • Molecular Formula : C₁₀H₁₁N₂O·HCl
  • Key Differences: Substituent: Chiral amino-hydroxyethyl group instead of propenyl. Solubility: Higher water solubility due to ionic character, unlike the neutral hydroxyl-propenyl analog .

2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-Benzonitrile (CAS: 1353945-70-6)

  • Molecular Formula : C₁₂H₁₄N₂O
  • Key Differences :
    • Substituent: Pyrrolidinylmethyl group with a hydroxyl at the 3-position.
    • Pharmacological Relevance: The pyrrolidine ring may improve membrane permeability, making it suitable for central nervous system-targeting drugs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
3-(1-Hydroxy-2-propen-1-yl)Benzonitrile C₁₀H₉NO 159.19 –C≡N, –OH, allyl alcohol Intermediate for polar solvents
2-Amino-3-(prop-1-en-2-yl)Benzonitrile C₁₀H₁₀N₂ 158.20 –C≡N, –NH₂, propenyl Pharmaceutical alkylation agent
3-(3-Oxo-3-phenyl-1-propenyl)Benzonitrile C₁₆H₁₁NO 233.26 –C≡N, α,β-unsaturated ketone Conjugate addition reactions
(R)-3-(1-Amino-2-hydroxyethyl)Benzonitrile HCl C₁₀H₁₁N₂O·HCl 198.65 (free base) –C≡N, –NH₂, –OH, chiral Bioactive molecule synthesis
2-(3-Hydroxy-pyrrolidin-1-ylMethyl)-Benzonitrile C₁₂H₁₄N₂O 202.25 –C≡N, pyrrolidine, –OH CNS drug candidates

Research Findings and Implications

  • Hydroxyl vs. Amino Groups: Hydroxyl-substituted derivatives (e.g., the target compound) exhibit lower basicity but higher hydrogen-bonding capacity compared to amino analogs, influencing their solubility and interaction with biological targets .
  • Allylic Substituents: Propenyl chains with hydroxyl or ketone groups (as in the target compound and CAS 22966-10-5) are prone to oxidation, whereas pyrrolidine or aminoethyl groups enhance stability .
  • Pharmaceutical Utility : Compounds with chiral centers or ionic forms (e.g., hydrochloride salts) are prioritized in drug development due to improved bioavailability .

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